molecular formula C16H16N2O2 B5136379 N-phenyl-N'-(1-phenylethyl)ethanediamide

N-phenyl-N'-(1-phenylethyl)ethanediamide

Cat. No. B5136379
M. Wt: 268.31 g/mol
InChI Key: KXUYUSTYIZYVEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-phenyl-N'-(1-phenylethyl)ethanediamide, commonly known as N-phenyl-1,2-ethanediamine (NPEA), is a chemical compound that has been studied extensively for its potential applications in scientific research. NPEA is a derivative of ethylenediamine and is classified as an aromatic diamine due to the presence of a phenyl group.

Scientific Research Applications

N-phenyl-N'-(1-phenylethyl)ethanediamide has been studied for its potential applications in a variety of scientific fields, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to have analgesic, anti-inflammatory, and anticonvulsant properties, making it a promising candidate for the development of new drugs. N-phenyl-N'-(1-phenylethyl)ethanediamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

The mechanism of action of N-phenyl-N'-(1-phenylethyl)ethanediamide is not fully understood, but it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as dopamine and serotonin. N-phenyl-N'-(1-phenylethyl)ethanediamide has been shown to increase the release of these neurotransmitters, leading to its analgesic and anticonvulsant effects.
Biochemical and Physiological Effects
N-phenyl-N'-(1-phenylethyl)ethanediamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of endogenous opioid peptides in the brain, leading to its analgesic effects. N-phenyl-N'-(1-phenylethyl)ethanediamide has also been shown to decrease the levels of pro-inflammatory cytokines, leading to its anti-inflammatory effects. In addition, N-phenyl-N'-(1-phenylethyl)ethanediamide has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-phenyl-N'-(1-phenylethyl)ethanediamide in lab experiments is its relatively low toxicity compared to other compounds with similar properties. However, N-phenyl-N'-(1-phenylethyl)ethanediamide is not very soluble in water, which can make it difficult to work with in certain experiments. In addition, the mechanism of action of N-phenyl-N'-(1-phenylethyl)ethanediamide is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on N-phenyl-N'-(1-phenylethyl)ethanediamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use in the development of new analgesic and anti-inflammatory drugs. Further research is needed to fully understand the mechanism of action of N-phenyl-N'-(1-phenylethyl)ethanediamide and its potential applications in scientific research.

Synthesis Methods

N-phenyl-N'-(1-phenylethyl)ethanediamide can be synthesized through a variety of methods, including the reaction between 1-phenylethylamine and benzoyl chloride in the presence of sodium hydroxide, or the reaction between N-phenyl-1,2-ethanediamine and benzaldehyde in the presence of acetic acid. The latter method is preferred due to its higher yield and purity.

properties

IUPAC Name

N-phenyl-N'-(1-phenylethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-12(13-8-4-2-5-9-13)17-15(19)16(20)18-14-10-6-3-7-11-14/h2-12H,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXUYUSTYIZYVEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.